Sodium 2-methoxy-1,3-thiazole-5-sulfinate
Description
Contextual Significance of Thiazole (B1198619) Heterocycles in Advanced Organic Chemistry
Thiazoles are a class of five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom within an aromatic ring. numberanalytics.comwjrr.org This structural feature imparts a unique combination of stability and reactivity, making the thiazole ring a privileged scaffold in various chemical disciplines. numberanalytics.com
In the realm of medicinal chemistry, the thiazole nucleus is a cornerstone, found in a wide array of natural products and synthetic compounds with significant therapeutic value. wjrr.orgrsc.org It is a key component of numerous clinically approved drugs, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. numberanalytics.comrsc.orgnih.gov The versatility of the thiazole ring allows for its modification at various positions, enabling chemists to fine-tune the pharmacological profiles of derivative compounds. nih.gov Beyond pharmaceuticals, thiazole derivatives are integral to materials science, where they have been incorporated into conductive polymers, corrosion inhibitors, and organic light-emitting diodes (OLEDs). numberanalytics.com
Table 1: Key Properties and Applications of the Thiazole Ring
| Property | Description | Significance in Chemistry |
|---|---|---|
| Aromaticity | The delocalization of π-electrons within the ring confers significant stability. numberanalytics.com | Allows for electrophilic substitution reactions and provides a stable core structure. |
| Basicity | The nitrogen atom can act as a weak base. numberanalytics.com | Influences reactivity and intermolecular interactions. |
| Reactivity | Can undergo various substitution reactions, allowing for diverse functionalization. numberanalytics.com | Makes it a versatile building block for complex molecular architectures. wjrr.orgslideshare.net |
| Biological Activity | The scaffold is present in many bioactive molecules and pharmaceuticals. rsc.org | A primary target for the development of new therapeutic agents. rsc.orgnih.gov |
Role and Importance of Sulfinate Moieties in Modern Synthesis and Reactivity
Sulfinate salts, and specifically sodium sulfinates (RSO₂Na), are highly versatile and powerful building blocks in contemporary organic synthesis. rsc.org Their importance stems from their multifaceted reactivity; they can function as nucleophiles, electrophiles, or as precursors to sulfur-centered radicals, depending on the reaction conditions. rsc.orgresearchgate.net This chemical adaptability makes them indispensable for the construction of a wide range of organosulfur compounds.
The primary application of sulfinates is in the formation of new chemical bonds, particularly carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. rsc.org This capability allows for the straightforward synthesis of key molecular classes such as sulfones, sulfonamides, and thiosulfonates, which are themselves important in medicinal and materials chemistry. rsc.org In recent years, the use of sulfinates in radical-mediated reactions has gained significant traction, enabling novel transformations and the construction of complex molecules under mild conditions. researchgate.netnih.gov
Table 2: Common Synthetic Transformations of Sulfinate Salts
| Reagent Type | Transformation | Product Class |
|---|---|---|
| Nucleophile | Reaction with alkyl or aryl halides. researchgate.net | Sulfones |
| Nucleophile | Coupling with amines or related nitrogen sources. rsc.org | Sulfonamides |
| Radical Precursor | Reaction with an oxidant or under photoredox conditions. rsc.orgnih.gov | Sulfonyl Radicals (for addition to alkenes/alkynes) |
| Coupling Partner | Reaction with thiols. rsc.org | Thiosulfonates |
Positioning of Sodium 2-methoxy-1,3-thiazole-5-sulfinate within Current Chemical Research Paradigms
This compound is best positioned as a specialized synthetic intermediate rather than an end-product. Its structure combines the biologically relevant 2-methoxythiazole (B88229) core with the synthetically versatile sulfinate handle. This design allows for its use in the construction of more elaborate molecules that leverage the properties of both moieties.
Current chemical research paradigms emphasize the efficient and modular synthesis of complex molecules. In this context, this compound serves as a bespoke building block for introducing the 2-methoxy-1,3-thiazole-5-sulfonyl fragment. This is particularly relevant in drug discovery, where thiazole-containing sulfonamides are a known class of compounds with biological activity. nih.gov The sulfinate group on this molecule can be readily converted into a sulfone or sulfonamide through established synthetic protocols, attaching the thiazole ring to another molecular fragment of interest. The methoxy (B1213986) group at the 2-position of the thiazole ring can influence the electronic properties and metabolic stability of the final target molecule, making it a deliberate design choice for medicinal chemistry applications.
Overview of Research Gaps and Emerging Areas for the Chemical Compound
Despite the well-documented importance of its constituent parts, there is a notable gap in the scientific literature regarding the specific synthesis, characterization, and application of this compound itself.
Research Gaps:
Detailed Synthetic Routes: Publicly available, peer-reviewed literature lacks detailed, optimized protocols for the synthesis of this specific compound.
Reactivity Profile: A comprehensive study of its reactivity—exploring its utility in nucleophilic, electrophilic, and radical pathways—has not been extensively reported.
Documented Applications: There is a scarcity of published examples where this compound is used as a starting material for the synthesis of specific target molecules, such as novel pharmaceutical candidates or functional materials.
Emerging Areas for Research:
Medicinal Chemistry: A promising area is its use as a precursor for novel thiazole-based sulfonamides and sulfones. These new derivatives could be screened for a wide range of biological activities, given the established pharmacological importance of the thiazole scaffold.
Radical Chemistry: The potential of this compound as a source for the 2-methoxy-1,3-thiazole-5-sulfonyl radical is an unexplored frontier. Investigating its participation in photoredox or other radical-mediated reactions could lead to novel and efficient methods for constructing complex organosulfur compounds.
Materials Science: The incorporation of this unique thiazole-sulfonyl fragment into polymers or other materials could lead to novel properties. Research could focus on synthesizing and evaluating such materials for applications in electronics or optics.
Properties
Molecular Formula |
C4H4NNaO3S2 |
|---|---|
Molecular Weight |
201.2 g/mol |
IUPAC Name |
sodium;2-methoxy-1,3-thiazole-5-sulfinate |
InChI |
InChI=1S/C4H5NO3S2.Na/c1-8-4-5-2-3(9-4)10(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
YBRJTKJRKGDUFQ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=NC=C(S1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 2 Methoxy 1,3 Thiazole 5 Sulfinate
Precursor Chemistry and Starting Material Derivatization for the Thiazole (B1198619) Core
The construction of the 2-methoxy-1,3-thiazole core often commences with the synthesis of a suitably substituted thiazole precursor. A common and versatile precursor for introducing the 2-methoxy group is a 2-halothiazole, typically 2-chlorothiazole. The synthesis of 2-chlorothiazole can be achieved through various methods, one of which involves the cyclization of α-thiocyanate ketones under acidic conditions. For instance, the reaction of a 14-thiocyanate derivative of usnic acid with hydrogen chloride leads to the formation of a 2-chlorothiazole derivative through intramolecular cyclization mdpi.com.
Another widely applicable method for the synthesis of 2-chlorothiazole derivatives is the reaction of an appropriate isothiocyanate with a chlorinating agent. For example, 2-chloro-5-chloromethylthiazole can be synthesized by reacting allyl isothiocyanate with a chlorinating agent like sulfuryl chloride googleapis.comgoogle.com. The resulting 2-chlorothiazole serves as a key intermediate for the subsequent introduction of the methoxy (B1213986) group.
| Precursor | Reagents | Product | Reference |
| α-Thiocyanate Ketone | HCl | 2-Chlorothiazole derivative | mdpi.com |
| Allyl isothiocyanate | Sulfuryl chloride | 2-Chloro-5-chloromethylthiazole | googleapis.comgoogle.com |
Direct Synthesis Routes to Sodium 2-methoxy-1,3-thiazole-5-sulfinate
While a direct, one-pot synthesis of this compound is not prominently described in the literature, the assembly of the molecule can be understood through established and emerging synthetic strategies for thiazole derivatives.
The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring, involving the condensation of an α-haloketone with a thioamide. While the direct incorporation of a methoxy group at the 2-position and a sulfinate at the 5-position during the Hantzsch synthesis is not a standard procedure, modifications of the starting materials could potentially lead to the desired scaffold. For instance, employing a thioamide-equivalent that would result in a 2-methoxythiazole (B88229) could be envisioned, although this is not a commonly reported route. The primary utility of the Hantzsch synthesis lies in its ability to construct the core thiazole ring, which can then be further functionalized.
Modern synthetic organic chemistry has seen the rise of powerful techniques such as metal-catalyzed cross-coupling and C-H functionalization reactions. These methods offer novel retrosynthetic disconnections for the synthesis of complex molecules like this compound.
Palladium-catalyzed cross-coupling reactions have been successfully employed for the direct arylation of thiazoles. For instance, the reaction of thiazole with aryl iodides in the presence of a palladium/copper catalyst system can lead to C-H arylation at the 2-position. Further functionalization at the 5-position is also achievable, allowing for the synthesis of 2,5-disubstituted thiazoles. Palladium-catalyzed oxidative C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes and thiazoles has also been developed rsc.org.
While a direct palladium-catalyzed C-H sulfination at the C5 position of 2-methoxythiazole has not been explicitly detailed, the principles of such transformations suggest its feasibility. Palladium catalysts are known to facilitate the C-H activation of heteroaromatics, which could then be coupled with a suitable sulfinating agent. This approach would represent a more atom-economical and direct route to the target molecule compared to traditional methods.
Introduction and Functionalization of the Methoxy Moiety
A reliable method for introducing the methoxy group at the 2-position of the thiazole ring is through the nucleophilic aromatic substitution of a 2-halothiazole precursor. Specifically, 2-chlorothiazole can be reacted with sodium methoxide (B1231860) in methanol to yield 2-methoxythiazole google.com. This reaction typically proceeds under reflux conditions, with reaction times ranging from one to several hours google.com. The use of an equimolar ratio of the reactants is often preferred to maximize the yield of the desired 2-methoxythiazole product .
| Starting Material | Reagent | Product | Conditions | Reference |
| 2-Chlorothiazole | Sodium methoxide | 2-Methoxythiazole | Methanol, Reflux | google.com |
Formation and Functionalization of the Sulfinate Group
The introduction of the sulfinate group at the C5 position of the 2-methoxythiazole core is a critical step in the synthesis of the target compound.
The C5 position of the thiazole ring is generally susceptible to electrophilic substitution. The presence of an electron-donating group, such as a methoxy group at the C2 position, is expected to further activate the ring towards such reactions at the C5 position. A plausible synthetic strategy involves a two-step sequence: sulfonation followed by reduction.
First, the 2-methoxy-1,3-thiazole can be sulfonated at the C5 position to yield 2-methoxy-1,3-thiazole-5-sulfonic acid. Subsequently, this sulfonic acid derivative can be reduced to the corresponding sodium sulfinate. A common method for the reduction of aryl sulfonyl chlorides to sodium aryl sulfinates involves the use of sodium sulfite (Na2SO3) in the presence of a buffer such as sodium bicarbonate in an aqueous medium nih.gov. This method is widely used for the preparation of stable sodium sulfinate salts from their sulfonyl chloride precursors nih.gov. Another approach for the reduction of sulfonic acids involves reagents like triphenylphosphine (B44618) in the presence of iodine oup.com.
| Intermediate | Reagents | Product | Reference |
| 2-Methoxy-1,3-thiazole-5-sulfonyl chloride | Sodium sulfite, Sodium bicarbonate | This compound | nih.gov |
| Arenesulfonic acid | Triphenylphosphine, Iodine | Arenethiol | oup.com |
| Nitroarenes | Sodium arylsulfinates, FeCl2, NaHSO3 | N-arylsulfonamides | organic-chemistry.org |
It is important to note that while the general principles of these reactions are well-established for various aromatic systems, their specific application to the 2-methoxythiazole scaffold would require optimization of reaction conditions to achieve the desired product efficiently.
Transformations from Pre-existing Sulfur Functionalities (e.g., sulfones, disulfides)
The synthesis of this compound can be strategically approached by modifying precursors where the thiazole ring already bears a sulfur functionality at the C5 position. The two primary precursors for this transformation are the corresponding sulfones and disulfides.
From Sulfones: A plausible route involves the reduction of a 2-methoxy-1,3-thiazole-5-sulfonyl derivative, such as a sulfonyl chloride. The sulfonyl group, being a strong electron-withdrawing group, is a versatile handle for synthetic transformations. The reduction of sulfonyl chlorides is a common method for preparing sodium sulfinates. nih.gov Reagents like sodium sulfite (Na₂SO₃) in the presence of a base such as sodium bicarbonate are typically effective for this conversion. nih.gov Another approach involves the use of reducing agents like zinc dust or triphenylphosphine. nih.govorganic-chemistry.org The starting 2-methoxy-1,3-thiazole-5-sulfonyl chloride could potentially be synthesized by chlorosulfonation of 2-methoxythiazole, a reaction that typically favors substitution at the electron-rich C5 position. pharmaguideline.com
Alternatively, a novel method utilizes 2-sulfinyl benzothiazole (BTS) as a sulfinic acid transfer reagent, which reacts with alkyl halides to form sulfones. These sulfones can then be reduced by sodium borohydride (NaBH₄) to release the desired sulfinate salt, avoiding harsh oxidative conditions. nih.gov This method offers a mild pathway to the target compound from a suitably functionalized benzothiazole sulfone intermediate. nih.gov
From Disulfides: Another viable synthetic pathway begins with the corresponding disulfide, di-(2-methoxy-1,3-thiazol-5-yl) disulfide. This precursor can be subjected to oxidative cleavage to yield the sulfinate. A well-established method for converting disulfides to sulfinates involves oxidation. For instance, the oxidation of diaryl disulfides with reagents like hydrogen peroxide in the presence of a suitable catalyst can form thiolsulfinates, which are intermediates on the pathway to sulfinates. nih.gov A more direct conversion of a related heterocyclic disulfide, bis(benzothiazol-2-yl) disulfide, to sodium benzothiazole-2-sulfinate has been achieved using N-Bromosuccinimide (NBS) in a mixed solvent system of dichloromethane and methanol. This transformation suggests a potent method for generating the sulfinate functionality directly from the S-S bond.
The following table summarizes potential transformations:
| Precursor | Reagent(s) | Product | Key Transformation |
| 2-methoxy-1,3-thiazole-5-sulfonyl chloride | Sodium sulfite (Na₂SO₃) / Sodium bicarbonate | This compound | Reduction |
| 2-methoxy-1,3-thiazole-5-sulfonyl chloride | Zinc (Zn) / Sodium Carbonate | This compound | Reduction nih.gov |
| Di-(2-methoxy-1,3-thiazol-5-yl) disulfide | N-Bromosuccinimide (NBS) | This compound | Oxidative Cleavage |
| 2-(2-methoxy-1,3-thiazol-5-ylsulfonyl)benzothiazole | Sodium borohydride (NaBH₄) | This compound | Reductive Cleavage nih.gov |
Optimization of Reaction Conditions and Process Efficiency
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.
The choice of solvent is critical in modulating reaction rates and product yields. For the introduction of the 2-methoxy group via nucleophilic substitution on a 2-halothiazole precursor, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) can enhance the reaction rate by effectively solvating the sodium cation of sodium methoxide, thereby increasing the nucleophilicity of the methoxide anion. However, in some cases, using the corresponding alcohol (methanol) as a solvent is preferred to avoid potential side reactions, even if the reaction proceeds more slowly.
In the transformation of sulfur functionalities, the solvent system plays a key role. For instance, the conversion of disulfides to sulfinates using NBS has been effectively carried out in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). This combination likely provides appropriate solubility for both the nonpolar disulfide and the polar reagents. For the reduction of sulfonyl chlorides, aqueous or mixed aqueous-organic systems are often employed. nih.gov
| Reaction Step | Solvent System | Rationale |
| Nucleophilic Substitution (e.g., 2-chloro -> 2-methoxy) | DMSO or Methanol | DMSO enhances nucleophilicity; Methanol can prevent side reactions. |
| Disulfide Oxidation (with NBS) | CH₂Cl₂ / MeOH | Balances solubility for polar and nonpolar reactants. |
| Sulfonyl Chloride Reduction (with Na₂SO₃) | Water / Ethanol | Effective for dissolving inorganic reducing agents and the organic substrate. nih.gov |
| Sulfone Cleavage (with NaBH₄) | Ethanol / THF | Provides good solubility for the sulfone, reducing agent, and resulting salt. nih.gov |
Temperature is a crucial parameter that directly influences the reaction kinetics. Nucleophilic aromatic substitution reactions on the thiazole ring, such as the introduction of the methoxide group, may require elevated temperatures, typically in the range of 50-100 °C, to proceed at a reasonable rate. Microwave irradiation has also been shown to accelerate such reactions significantly, reducing reaction times from hours to minutes. researchgate.netbepls.com
For the reduction of sulfonyl chlorides, temperatures are often maintained between 70-80 °C to ensure a complete reaction. nih.gov Conversely, oxidative procedures, such as the reaction with NBS, may be initiated at lower temperatures (e.g., 0 °C) and allowed to warm to room temperature to control the exothermic nature of the reaction.
While many of the proposed transformations proceed without specific catalysts, certain reactions can benefit from their inclusion. For example, copper-catalyzed methods are known for the synthesis of sulfones from sulfinates, suggesting that catalysis could play a role in related transformations. researchgate.net The use of phase-transfer catalysts could also be explored to improve reaction efficiency in biphasic systems, particularly in the reduction of sulfonyl chlorides.
| Parameter | Typical Range | Influence |
| Temperature | 50 - 100 °C | Increases reaction rate for nucleophilic substitution and reduction. |
| Microwave Power | 100 - 300 W | Significantly reduces reaction times for thermal processes. bepls.comnih.gov |
| Catalysts | Copper salts, Phase-transfer catalysts | Can enhance reaction rates and selectivity in specific transformations. |
Adopting green chemistry principles is essential for developing sustainable synthetic routes. frontiersin.orgfrontiersin.org Key considerations include the use of environmentally benign solvents, minimizing waste, and employing catalytic methods over stoichiometric reagents. rasayanjournal.co.innih.gov
For the synthesis of this compound, this can be implemented by:
Solvent Selection: Replacing hazardous solvents like dichloromethane with greener alternatives such as ethanol, water, or 2-methyltetrahydrofuran. Water has been successfully used as a solvent for the synthesis of some thiazole derivatives. bepls.com
Energy Efficiency: Utilizing microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating. bepls.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Reductive methods starting from sulfonyl chlorides are generally atom-economical.
Reagent Choice: Preferring catalytic methods where possible and using less toxic reagents. For example, exploring catalytic aerobic oxidation of a corresponding thiol or disulfide precursor would be a greener alternative to using stoichiometric oxidants like NBS.
Mechanistic Investigations of the Synthesis Pathways
Understanding the reaction mechanisms is fundamental for optimizing the synthesis and minimizing the formation of byproducts.
From Disulfide Oxidation: The oxidation of a disulfide to a sulfinate likely proceeds through several intermediate species. The initial step in the oxidation of a disulfide (RSSR) typically involves the formation of a thiolsulfinate (RS(O)SR). nih.govresearchgate.net In the case of oxidation with N-Bromosuccinimide (NBS), the reaction is thought to be initiated by an electrophilic "Br⁺" species. This species attacks one of the sulfur atoms of the disulfide bond. Subsequent reaction with water or methanol present in the reaction mixture would lead to the cleavage of the S-S bond and further oxidation. The process involves the formation of a sulfenyl bromide (RSBr) intermediate, which is then oxidized and hydrolyzed to the sulfinic acid.
A plausible mechanistic sequence is:
Attack of Br⁺ on the disulfide, leading to a bromosulfonium ion intermediate.
Nucleophilic attack by water or methanol, cleaving the S-S bond to form a sulfenic acid precursor and a sulfenyl bromide.
Further oxidation and hydrolysis of these intermediates yield two equivalents of the sulfinic acid, which is then neutralized by a base to form the sodium sulfinate salt.
From Sulfonyl Chloride Reduction: The reduction of a sulfonyl chloride (RSO₂Cl) to a sulfinate (RSO₂⁻) is generally considered to proceed via a nucleophilic attack on the sulfur atom. When using sodium sulfite, the sulfite anion acts as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride ion. This forms a thiosulfonate-like intermediate which then undergoes hydrolysis to yield the sulfinate and bisulfite.
When using reducing metals like zinc, the mechanism involves electron transfer. The sulfonyl chloride undergoes a dissociative electron transfer, leading to the formation of a radical and an anion. acs.orgscholaris.ca This radical can then be further reduced to the sulfinate anion.
Key proposed intermediates in these pathways include:
Thiolsulfinates (RS(O)SR): Intermediates in the partial oxidation of disulfides. nih.govresearchgate.net
Sulfenyl Halides (RSBr): Formed during the NBS-mediated oxidative cleavage of disulfides.
Arylsulfonyl Radicals (RSO₂•): Potential intermediates in the electrochemical or metal-based reduction of sulfonyl chlorides. scholaris.ca
Kinetic Studies and Rate-Determining Steps
Nucleophilic Aromatic Substitution for Methoxylation
The formation of the 2-methoxy group on the thiazole ring typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where a leaving group at the 2-position (such as a halogen) is displaced by a methoxide ion.
Kinetic studies on similar reactions involving the reaction of 2-halothiazoles with sodium methoxide indicate that these reactions generally follow second-order kinetics sciepub.com. The rate of reaction is dependent on the concentration of both the thiazole substrate and the nucleophile (methoxide) sciepub.com.
Rate Law:
Rate = k [Thiazole-LG] [CH3O-]
Where:
k is the rate constant
[Thiazole-LG] is the concentration of the thiazole with a leaving group
[CH3O-] is the concentration of the methoxide ion
The rate-determining step in this SNAr mechanism is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group to form a Meisenheimer complex (a resonance-stabilized anionic intermediate). The subsequent departure of the leaving group is a faster step.
Several factors can influence the rate of this methoxylation step:
Nature of the Leaving Group: The reactivity of the leaving group is crucial. The rate of substitution generally follows the order I > Br > Cl > F, which is related to the strength of the carbon-halogen bond.
Solvent: The use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), can enhance the rate of reaction by solvating the cation of the methoxide salt, thereby increasing the nucleophilicity of the methoxide anion sciepub.com.
Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate. Reactions are often carried out at elevated temperatures, such as 50°C, to achieve a reasonable reaction time sciepub.com.
An illustrative data table for the effect of the leaving group on the reaction rate, based on analogous systems, is presented below.
| Leaving Group at C2 | Relative Rate Constant (krel) |
| -I | >100 |
| -Br | 100 |
| -Cl | 1 |
| -F | <0.1 |
Interactive Data Table
Note: The values in this table are illustrative and represent typical trends observed in SNAr reactions.
Introduction of the Sulfinate Group
The introduction of the sulfinate group at the 5-position of the 2-methoxythiazole ring is likely to proceed via an electrophilic substitution or a metal-catalyzed cross-coupling reaction.
If proceeding via electrophilic sulfonation followed by reduction, the initial sulfonation step would likely be the rate-determining step. The rate of electrophilic aromatic substitution on a thiazole ring is influenced by the electron-donating or -withdrawing nature of the substituents already present. The 2-methoxy group is an electron-donating group, which would activate the ring towards electrophilic attack, but could direct the substitution to different positions.
Alternatively, a more modern approach might involve a transition-metal-catalyzed cross-coupling reaction, for instance, using a sulfinating agent in the presence of a palladium or copper catalyst. In such cases, the rate-determining step is often the oxidative addition of the thiazole halide to the metal catalyst or the reductive elimination of the final product.
Chemical Reactivity and Transformation Studies of Sodium 2 Methoxy 1,3 Thiazole 5 Sulfinate
Reactivity of the Thiazole (B1198619) Ring System in Sodium 2-methoxy-1,3-thiazole-5-sulfinate
The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of both sulfur and nitrogen atoms, as well as the substituents on the ring. wikipedia.orgnih.gov In this compound, the 2-methoxy group acts as an electron-donating group, while the 5-sulfinate group is electron-withdrawing. This substitution pattern significantly modulates the electron density and reactivity of the thiazole core.
The thiazole ring's pi-electron density indicates that the C5 position is the most susceptible to electrophilic substitution. wikipedia.org However, in the title compound, this position is already functionalized with the sulfinate group. The reactivity of the remaining C4 position is influenced by the competing electronic effects of the substituents. The 2-methoxy group, being an ortho-, para-director, would activate the C5 position. Conversely, the 5-sulfinate group, an electron-withdrawing meta-director, would deactivate the ring, particularly at the C4 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Thiazole Ring
| Position | Predicted Reactivity | Rationale |
|---|---|---|
| C2 | Low | Already substituted with a methoxy (B1213986) group. |
| C4 | Low to Moderate | Meta to the deactivating sulfinate group and ortho to the activating methoxy group (via the heteroatoms). The position is electronically deactivated. |
| C5 | Very Low | Already substituted with the sulfinate group. |
The C2 position of the thiazole ring is inherently electron-deficient, making it a prime target for nucleophilic attack. pharmaguideline.com This electrophilicity is further enhanced by the presence of the electron-withdrawing sulfinate group at C5. The 2-methoxy group could potentially serve as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction, particularly with strong nucleophiles or if the thiazole nitrogen is quaternized, which further increases the acidity of the C2-hydrogen. pharmaguideline.com
Studies on related 2-halothiazoles have shown that the halogen at the C2 position is more reactive towards nucleophilic displacement than those at the C4 or C5 positions. sciepub.com While the methoxy group is a poorer leaving group than a halide, its displacement is conceivable under forcing conditions. For instance, the reaction of 2-chloro-5-nitrothiazole (B1590136) with sodium methoxide (B1231860) results in the substitution of the nitro group, demonstrating the susceptibility of substituted thiazoles to nucleophilic attack. sciepub.com
Table 2: Examples of Nucleophilic Substitution on Thiazole Derivatives
| Thiazole Derivative | Nucleophile | Position of Substitution | Product | Reference |
|---|---|---|---|---|
| 2-Chlorothiazole | Sodium Methoxide | C2 | 2-Methoxythiazole (B88229) | sciepub.com |
| 2,5-Dichlorothiazole | Sodium Methoxide | C5 | 2-Chloro-5-methoxythiazole | sciepub.com |
| Thiazole N-oxides | Sodium Sulfinate | C2 | 2-Sulfonylthiazole | elsevierpure.com |
The sulfinate moiety can readily generate a sulfonyl radical (RSO2•) under oxidative conditions. rsc.org This radical can then participate in various transformations. While the primary radical reactivity originates from the sulfinate group (discussed in section 3.2.1), the thiazole ring itself can be involved in subsequent or independent radical pathways.
The thiazole ring can undergo radical functionalization, although this is less common than its ionic reaction pathways. The specific influence of the 2-methoxy and 5-sulfinate substituents on the radical reactivity of the thiazole nucleus has not been extensively studied. However, it is plausible that radical species could add to the electron-rich C5 position or the electron-deficient C2 position, depending on the nature of the radical.
Thiazoles are generally reluctant participants in Diels-Alder reactions as dienes due to their aromatic character. wikipedia.orgclockss.org High temperatures are often required for these cycloadditions to proceed. wikipedia.org However, intramolecular Diels-Alder reactions of thiazoles with suitably positioned dienophiles have been reported, leading to the formation of fused thiophene (B33073) derivatives. clockss.org
In the context of this compound, the C4=C5 double bond could potentially act as a dienophile in a [4+2] cycloaddition. The reactivity of this double bond is modulated by the attached substituents. The electron-donating 2-methoxy group (acting through the heteroatoms) and the electron-withdrawing 5-sulfinate group would polarize the double bond, influencing its reactivity towards dienes. Studies on 4-alkenylthiazoles have shown they can act as all-carbon dienes in Diels-Alder reactions, suggesting that the thiazole C4=C5 bond can participate in such transformations. nih.gov
A very mild reaction of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been found to proceed through a formal [2+2] cycloaddition, followed by ring-opening and rearrangement to form a pyridine. wikipedia.org This indicates that under specific circumstances, the thiazole ring can undergo cycloaddition-type reactions.
Reactivity Profile of the Sulfinate Moiety in the Chemical Compound
Sodium sulfinates are versatile reagents in organic synthesis, primarily valued for their ability to act as precursors to sulfonyl radicals and as nucleophiles. rsc.orgrsc.org
This compound is expected to be an effective sulfonylating agent. Sodium arylsulfinates can be readily oxidized to form sulfonyl radicals (ArSO2•), which can then add to alkenes, alkynes, or arenes to form sulfones. rsc.org This transformation can be initiated by various methods, including chemical oxidants (e.g., K2S2O8), photoredox catalysis, or electrochemical oxidation. rsc.orgresearchgate.net
The generated 2-methoxy-1,3-thiazole-5-sulfonyl radical can participate in a wide array of reactions, such as:
Hydrosulfonylation of alkenes and alkynes: The radical adds across the multiple bond, followed by hydrogen atom abstraction.
Addition-cyclization reactions: The initial radical addition can trigger a subsequent intramolecular cyclization.
C-H Sulfonylation: Direct sulfonylation of C-H bonds in arenes and heteroarenes.
The use of sodium sulfinates as sulfonyl radical precursors is a well-established and powerful method for the construction of C-S bonds. rsc.orgrsc.org
Table 3: Representative Sulfonylation Reactions Using Sodium Arylsulfinates
| Substrate | Sodium Arylsulfinate | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| Cinnamic Acids | Various Sodium Arylsulfinates | I2/K2CO3 in H2O | Vinyl Sulfones | researchgate.net |
| Tetrahydrofuran (THF) | Various Sodium Sulfinates | K2S2O8 in H2O | 2-Alkyl/Aryl Sulfonyl Tetrahydrofurans | rsc.org |
| 4-Substituted Urazoles | Sodium Arenesulfinates | Laccase Biocatalyst, Air | 1-Sulfonyl-1,2,4-triazolidine-3,5-diones | rsc.org |
| Amines | Sodium Benzenesulfinate | Hypervalent Iodine Catalyst | Sulfonamides | rsc.org |
Role as a Sulfenylating Reagent
Sodium sulfinates, including heteroaromatic variants like this compound, can serve as sulfenylating agents (RS⁻), although this is less common than their role as sulfonylating agents (RSO₂⁻). rsc.org This transformation typically requires a reduction of the sulfinate to a thiol or thiolate equivalent, which can then react with electrophiles. For instance, the reductive coupling of sodium arenesulfinates can lead to the formation of symmetrical diaryl sulfides. mdpi.com
In other contexts, sulfinates can participate in reactions that result in the formation of a C-S bond, effectively transferring the sulfur-containing moiety. For example, a method for the synthesis of di(hetero)aryl sulfides involves the defluorinative sulfenylation of polyfluoroalkyl ketones with sodium sulfinates in the presence of a reductant like triphenylphosphine (B44618). rsc.org This suggests that under specific reductive conditions, the 2-methoxy-1,3-thiazole-5-sulfinate could act as a source for the "2-methoxy-1,3-thiazol-5-ylthio" group.
Role as a Sulfinylating Reagent
The sulfinate anion, RSO₂⁻, can also act as a sulfinylating agent (RSO⁻), transferring the sulfinyl group to an electrophile. This typically occurs in reactions where the sulfinate acts as a nucleophile through one of its oxygen atoms, followed by rearrangement, or through direct attack by the sulfur atom under specific conditions. A key example is the synthesis of chiral sulfinate esters from sodium sulfinates and alcohols, which are valuable intermediates for preparing other chiral sulfinyl compounds. acs.org
Furthermore, visible-light-mediated reactions of sodium arylsulfinates with alkynes can lead to β-sulfinyl alkenylsulfones, demonstrating the dual reactivity where the sulfinate provides both a sulfinyl and a sulfonyl radical. rsc.org This indicates that this compound could potentially be used to introduce the 2-methoxy-1,3-thiazole-5-sulfinyl group onto various organic scaffolds under photochemical conditions.
Oxidative and Reductive Transformations of the Sulfinate Group
The sulfinate group is at an intermediate oxidation state for sulfur and can readily undergo both oxidation and reduction.
Oxidative Transformations: Oxidation of the sulfinate group typically yields the corresponding sulfonyl derivative (oxidation state +6). This is a common pathway for converting sulfinates into more stable and synthetically versatile functional groups like sulfones or sulfonamides. For example, the sulfinate can be oxidized to a sulfonyl halide. The chlorination of a related thiazole derivative, 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole, ultimately yields a thiazole-5-sulfonyl chloride, which is a powerful electrophile. researchgate.net
Reductive Transformations: Reduction of the sulfinate group can lead to disulfides or sulfides. A controllable synthesis method uses hydroiodic acid to mediate the transformation of sodium sulfinates into either disulfides or thiosulfonates, depending on the solvent system (ethanol or water, respectively). researchgate.net Another approach involves the Pd-catalyzed homocoupling of sodium arenesulfinates in the presence of a reducing agent like iron powder and HCl to selectively form symmetrical diaryl disulfides. mdpi.com These methods could be applied to this compound to synthesize the corresponding disulfide.
Transformations Involving the Methoxy Group
The 2-methoxy group on the thiazole ring is generally stable but can participate in nucleophilic substitution reactions under certain conditions. In thiazole systems, positions 2 and 5 are often susceptible to nucleophilic attack, especially if there is a good leaving group or if the ring is activated by electron-withdrawing groups. longdom.org While the methoxy group itself is not an excellent leaving group, its replacement can be forced under harsh conditions or by activating the ring. For instance, studies on chloronitrothiazoles show that a methoxy group can be introduced by reacting with sodium methoxide, displacing a halide or nitro group. longdom.orgsciepub.com The reverse reaction, cleavage of the methoxy group, would likely require strong acids like HBr or Lewis acids to coordinate to the oxygen, facilitating its departure as methanol.
Derivatization Strategies and Preparation of Advanced Organosulfur Compounds
This compound is a valuable precursor for a range of advanced organosulfur compounds, leveraging the versatile reactivity of the sulfinate moiety.
Synthesis of Sulfones from this compound
One of the most important applications of sodium sulfinates is the synthesis of sulfones (R-SO₂-R'). rsc.org The sulfinate anion acts as a potent sulfur-centered nucleophile, readily reacting with various electrophiles.
Coupling with Halides: A common method is the cross-coupling reaction with aryl, heteroaryl, or vinyl halides. nih.gov Modern protocols often employ dual catalysis systems, such as nickel/photoredox catalysis, which allow the reaction to proceed at room temperature with high functional group tolerance. nih.govresearchgate.net
Michael Addition: Sulfinates can undergo sulfa-Michael additions to activated alkenes, such as α,β-unsaturated carbonyl compounds. These reactions are often promoted by acidic conditions and can even be performed in water, which enhances the transformation. acs.org
Below is a table of representative reactions for sulfone synthesis, adapted for this compound.
| Electrophile | Catalyst/Conditions | Product Type | Ref. |
| Aryl Bromide | NiBr₂·3H₂O, Organoboron photocatalyst, white light | 2-methoxy-5-(arylsulfonyl)-1,3-thiazole | mdpi.com |
| Vinyl Bromide | NiCl₂·glyme, Photoredox catalyst, blue LED | 2-methoxy-5-(vinylsulfonyl)-1,3-thiazole | nih.gov |
| α,β-Unsaturated Ketone | HCl, H₂O, Room Temperature | β-keto sulfone | acs.org |
| Aryne Precursor | CsF, MeCN | Diaryl sulfone | organic-chemistry.org |
Formation of Sulfides and Thiosulfonates
Thiosulfonates: Thiosulfonates (R-SO₂-S-R') can be synthesized from sodium sulfinates through several routes. A prominent method is the coupling reaction with thiols or disulfides, often catalyzed by transition metals like copper or iron under aerobic conditions. nih.govorganic-chemistry.org Another approach is the disproportionate coupling of two sulfinate molecules, which can be mediated by reagents like BF₃·OEt₂ or hydroiodic acid. researchgate.netnih.gov
The following table illustrates common methods for thiosulfonate synthesis.
| Reactant | Catalyst/Conditions | Product Type | Ref. |
| Thiol (R'-SH) | FeCl₃, O₂ (air) | Unsymmetrical Thiosulfonate | nih.gov |
| Disulfide (R'-S-S-R') | CuI, Air | Unsymmetrical Thiosulfonate | nih.gov |
| Self-coupling | BF₃·OEt₂ | Symmetrical Thiosulfonate | nih.gov |
Sulfides: The synthesis of sulfides (R-S-R') from sodium sulfinates requires a reductive process. This can be achieved through a one-pot cascade reaction involving reduction of the sulfinate and subsequent coupling. For instance, α-perfluoroalkyl ketones react with sodium sulfinates in the presence of iodine and triphenylphosphine to yield di(hetero)aryl sulfides. rsc.org Additionally, selective homocoupling of sodium arenesulfinates under palladium catalysis can produce symmetrical diaryl sulfides. mdpi.com
Functionalization for Polymer Chemistry (e.g., monomers)
The transformation of this compound into polymerizable monomers represents a significant area of theoretical and applied research. The sulfinate group, while not directly polymerizable, serves as a versatile handle for the introduction of various functional groups amenable to polymerization reactions. One of the most promising avenues involves its conversion into a vinyl sulfone moiety. Vinyl sulfones are known to participate in polymerization processes, making them valuable monomers in materials science. researchgate.netnih.gov
The synthesis of a vinyl sulfone monomer from this compound can be hypothetically achieved through a reaction with a suitable vinylating agent. A common strategy for the synthesis of vinyl sulfones involves the reaction of sulfinates with vinyl halides or other activated vinyl species, often in the presence of a catalyst. researchgate.net For instance, the reaction with vinyl bromide under palladium catalysis could yield the corresponding 2-methoxy-5-(vinylsulfonyl)-1,3-thiazole.
A plausible synthetic route would involve the in-situ conversion of the sodium sulfinate to a more reactive sulfinyl chloride by treatment with a chlorinating agent like thionyl chloride, followed by a coupling reaction with a vinyl organometallic reagent. Alternatively, a direct coupling approach using a palladium catalyst with a suitable ligand could be employed.
The reactivity of the resulting vinyl sulfone monomer in polymerization would be influenced by the electron-withdrawing nature of the sulfonyl group and the electronic properties of the thiazole ring. This could make it a suitable candidate for copolymerization with electron-rich monomers such as styrenes or vinyl ethers, allowing for the synthesis of polymers with tailored electronic and physical properties.
Table 1: Hypothetical Synthesis of 2-methoxy-5-(vinylsulfonyl)-1,3-thiazole
| Entry | Vinylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Vinyl Bromide | Pd(PPh₃)₄ | Toluene | 80 | 12 | 65 |
| 2 | Vinyltributyltin | PdCl₂(dppf) | THF | 65 | 8 | 72 |
| 3 | Potassium Vinyltrifluoroborate | Pd(OAc)₂/SPhos | Toluene/H₂O | 100 | 6 | 78 |
Stereochemical Aspects of Reactions
The stereochemistry of reactions involving this compound is primarily centered around transformations at the sulfur atom of the sulfinate group and any subsequent reactions at the C5 position of the thiazole ring. The sulfinate sulfur is a stereocenter when it is converted into a sulfoxide.
For instance, in a hypothetical nucleophilic substitution reaction where the sulfinate acts as a nucleophile attacking a chiral electrophile, the formation of a new stereocenter would lead to diastereomers. The stereochemical outcome of such a reaction would be dependent on the reaction mechanism. An S\N2-type reaction would proceed with inversion of configuration at the electrophilic center, while an S\N1-type reaction would likely result in a racemic mixture.
Furthermore, if the C5 position of the thiazole ring were to become a stereocenter through a reaction, the facial selectivity of the attack would be influenced by the existing substituents on the ring. The 2-methoxy group and the sulfinate group would exert steric and electronic effects, potentially directing incoming reagents to one face of the thiazole ring over the other. However, due to the aromatic nature of the thiazole ring, creating a stable stereocenter at C5 would require a reduction of the ring or an addition reaction that breaks the aromaticity.
In the absence of a chiral auxiliary or catalyst, most reactions involving the achiral this compound would be expected to yield racemic or achiral products. The introduction of chirality would necessitate the use of chiral reagents, catalysts, or starting materials.
Table 2: Hypothetical Stereochemical Outcome of a Nucleophilic Attack on a Chiral Electrophile
| Reaction Type | Electrophile | Product Diastereomer Ratio (R:S at new center) |
| S\N2 | (R)-2-bromobutane | >95:5 |
| S\N1 | (R)-2-bromo-2-phenylpropane | 50:50 |
Investigation of Reaction Mechanisms and Catalysis
The investigation of reaction mechanisms for the transformations of this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. The diverse reactivity of the sulfinate group allows for a variety of mechanistic pathways, including nucleophilic substitution, radical processes, and metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net
For example, the conversion of the sulfinate to a sulfone via reaction with an alkyl halide likely proceeds through a nucleophilic substitution mechanism (S\N2), where the sulfinate anion acts as the nucleophile. The kinetics of this reaction would be expected to be second order, with a rate dependent on the concentrations of both the sulfinate and the alkyl halide.
In contrast, the transformation of the sulfinate into a vinyl sulfone, as discussed in the context of monomer synthesis, could proceed via a radical mechanism. researchgate.net This might involve the generation of a sulfonyl radical, which then adds to an alkyne, followed by elimination to form the vinyl sulfone. Such a mechanism could be initiated by a radical initiator or by photolysis.
The use of transition metal catalysis, particularly with palladium or copper, is a powerful tool for the functionalization of aryl and heteroaryl sulfinates. acs.orgacs.org A palladium-catalyzed cross-coupling reaction between this compound and an aryl halide, for instance, would likely proceed through a catalytic cycle involving oxidative addition, transmetalation (or a related step where the sulfinate is introduced), and reductive elimination. The choice of ligand on the palladium catalyst would be critical in determining the efficiency and selectivity of the reaction. acs.org
The catalytic activation of the C-S bond in the sulfinate group can also be explored for novel transformations. For instance, a desulfinylative coupling reaction could be developed, where the sulfinate group is replaced by another functional group, with the release of sulfur dioxide. researchgate.net
Table 3: Hypothetical Catalytic Systems for Cross-Coupling with 4-bromotoluene
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 85 |
| CuI | Phenanthroline | Cs₂CO₃ | DMF | 110 | 75 |
| NiCl₂(dppp) | - | K₂CO₃ | Acetonitrile | 80 | 60 |
Theoretical and Computational Investigations of Sodium 2 Methoxy 1,3 Thiazole 5 Sulfinate
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are instrumental in understanding the molecular behavior of Sodium 2-methoxy-1,3-thiazole-5-sulfinate. ekb.egsuperfri.org Methods like B3LYP and B3PW91 are commonly employed for such analyses. epstem.net These computational approaches allow for the detailed exploration of the molecule's electronic and structural properties in a vacuum or in the presence of a solvent. epstem.net
The electronic properties of a molecule are fundamental to its reactivity and interactions. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about its electron-donating and accepting capabilities. ekb.egmdpi.com For thiazole (B1198619) derivatives, the HOMO is typically spread over the thiazole and methoxy (B1213986) groups, indicating these are regions of high electron density and likely sites for electrophilic attack. mdpi.com Conversely, the LUMO is often distributed across the thiazole ring and the sulfinate group, highlighting potential sites for nucleophilic attack. mdpi.com
The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. chemijournal.com A smaller energy gap suggests higher reactivity. The charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions. epstem.net
Table 1: Calculated Electronic Properties of 2-methoxy-1,3-thiazole-5-sulfinate Anion
| Parameter | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.185 | -5.03 |
| LUMO Energy | -0.042 | -1.14 |
| HOMO-LUMO Gap (ΔE) | 0.143 | 3.89 |
Note: These values are representative and would be calculated using a specific DFT functional and basis set.
Determining the most stable three-dimensional structure of this compound is achieved through geometry optimization. researchgate.net This computational process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. For thiazole derivatives, DFT calculations with basis sets like 6-311G(d,p) have been shown to provide geometries that are in good agreement with experimental data where available. researchgate.net
Conformational analysis is also crucial, especially concerning the rotation around the C-S bond of the sulfinate group and the C-O bond of the methoxy group. By calculating the energy at different rotational angles, a potential energy surface can be mapped to identify the global and local energy minima, representing the most stable and other possible conformations.
Table 2: Selected Optimized Geometrical Parameters for the 2-methoxy-1,3-thiazole-5-sulfinate Anion
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-N3 | 1.315 | N3-C2-S1 | 115.2 |
| N3-C4 | 1.380 | C2-S1-C5 | 89.5 |
| C4-C5 | 1.375 | S1-C5-C4 | 112.0 |
| C5-S1 | 1.760 | C5-C4-N3 | 113.3 |
| C2-O6 | 1.350 | O6-C2-N3 | 118.5 |
| C5-S7 | 1.850 | S7-C5-S1 | 120.1 |
Note: The table presents hypothetical but realistic optimized geometrical parameters based on DFT calculations for similar structures.
Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are often performed using the Gauge-Including Atomic Orbital (GIAO) method. epstem.net The calculated isotropic shielding values are then converted into chemical shifts. These theoretical predictions are valuable for interpreting and assigning experimental NMR spectra. nih.gov
Similarly, the vibrational frequencies corresponding to infrared (IR) spectra can be calculated. epstem.net These calculations help in the assignment of vibrational modes to the observed absorption bands in the experimental IR spectrum. Theoretical IR data are often scaled by an appropriate factor to account for systematic errors in the calculations. epstem.net
Energetic Profiles of Reactions and Transition State Characterization
Computational methods are essential for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. sciepub.com This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
By locating the transition state structure for a given reaction involving this compound, the activation energy (Ea) can be calculated. This energy barrier determines the rate of the reaction. For instance, in a nucleophilic substitution reaction where the sulfinate acts as a leaving group, computational methods can model the approach of the nucleophile and the departure of the leaving group, identifying the geometry and energy of the highest point along the reaction coordinate. sciepub.com This allows for a detailed understanding of the reaction pathway.
Reactivity Descriptors and Chemical Hardness/Softness Principles
Detailed computational analyses using methods like Density Functional Theory (DFT) are necessary to determine the reactivity descriptors for this compound. Such studies would provide insights into the molecule's stability and reactivity. In similar thiazole-containing compounds, DFT has been employed to understand their electronic properties and reactivity. researchgate.net
Fukui functions are crucial in predicting the local reactivity of a molecule, indicating the most probable sites for nucleophilic, electrophilic, and radical attacks. For the 2-methoxy-1,3-thiazole-5-sulfinate anion, one could hypothesize that the nitrogen and sulfur atoms, due to their lone pairs of electrons, and specific carbon atoms in the thiazole ring would be key sites of interaction. The concept of Fukui functions has been applied to the thiazole ring system in other contexts, demonstrating its utility in distinguishing the reactivity of different ring atoms. researchgate.net However, without specific calculations for this compound, any discussion remains theoretical. A computational study would be required to generate the condensed Fukui functions and local softness values, which could then be presented in a data table.
Table 1: Hypothetical Condensed Fukui Functions for 2-methoxy-1,3-thiazole-5-sulfinate anion (Note: This table is for illustrative purposes only and is not based on actual research findings.)
| Atomic Site | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |
|---|---|---|---|
| N(3) | 0.12 | 0.08 | 0.10 |
| S(1) | 0.15 | 0.11 | 0.13 |
| C(2) | 0.05 | 0.09 | 0.07 |
| C(4) | 0.08 | 0.14 | 0.11 |
| C(5) | 0.18 | 0.06 | 0.12 |
| O(methoxy) | 0.10 | 0.12 | 0.11 |
| S(sulfinate) | 0.22 | 0.15 | 0.18 |
Table 2: Hypothetical Global Reactivity Descriptors for 2-methoxy-1,3-thiazole-5-sulfinate anion (Note: This table is for illustrative purposes only and is not based on actual research findings.)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| Energy Gap (LUMO-HOMO) | 5.3 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Global Softness (S) | 0.38 |
| Electrophilicity Index (ω) | 2.80 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations could provide a dynamic picture of this compound's behavior in different environments, which is crucial for understanding its practical applications.
The solubility and reactivity of a compound are significantly influenced by the solvent. MD simulations can model the interactions between this compound and various solvent molecules. This would involve analyzing the radial distribution functions to understand the solvation shell structure around the sodium cation and the sulfinate anion. The choice of solvent can impact reaction rates and mechanisms involving this compound. researchgate.net
In the solid state or in concentrated solutions, intermolecular interactions play a key role in the properties of this compound. MD simulations can be used to study how these molecules interact with each other, including the potential for aggregation. Understanding these interactions is important for aspects like crystal packing and formulation. Studies on similar heterocyclic compounds have highlighted the importance of weak intermolecular forces. nih.gov
Adsorption Studies on Material Surfaces (e.g., Nanotubes, Catalytic Surfaces)
The interaction of molecules with material surfaces is critical for applications in catalysis, sensing, and materials science.
Computational adsorption studies would involve placing this compound on a model surface (like a graphene sheet for nanotubes or a metal cluster for a catalytic surface) and calculating the adsorption energy and geometry. This would reveal the strength and nature of the interaction. For instance, the sulfur and nitrogen atoms of the thiazole ring could be key points of interaction with a metal surface. Thiazole derivatives have been investigated as corrosion inhibitors, where their adsorption on metal surfaces plays a protective role. researchgate.net
Table 3: Hypothetical Adsorption Energies of 2-methoxy-1,3-thiazole-5-sulfinate anion on Different Surfaces (Note: This table is for illustrative purposes only and is not based on actual research findings.)
| Surface | Adsorption Energy (kcal/mol) | Key Interacting Atoms |
|---|---|---|
| Graphene | -15.2 | C, H |
| Silver (111) | -28.5 | S, N |
Advanced Applications and Role As a Chemical Building Block Non Prohibited
Role in Multi-Component Reactions for the Synthesis of Complex Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, embodying the principles of green chemistry through atom and step economy. rsc.org Sodium sulfinates, in general, are valuable participants in such reactions, often serving as sources of sulfonyl radicals or as nucleophiles. rsc.orgresearchgate.net
The structure of Sodium 2-methoxy-1,3-thiazole-5-sulfinate suggests it could be a key reactant in MCRs designed to construct complex heterocyclic scaffolds. For instance, it could participate in radical-mediated MCRs where the thiazole-sulfonyl radical adds to alkenes or alkynes, initiating a cascade of reactions with other components to build intricate molecular architectures. Copper-catalyzed MCRs, which are effective for synthesizing functionalized thiazoles, could potentially utilize this sulfinate to introduce the 2-methoxy-1,3-thiazole-5-sulfonyl group into a larger molecule in one pot. acs.org The presence of the electron-rich methoxy (B1213986) group on the thiazole (B1198619) ring can also influence the reactivity and regioselectivity of these transformations.
Table 1: Potential Multi-Component Reactions Involving a Thiazole Sulfinate Building Block
| Reaction Type | Potential Reactants | Resulting Scaffold | Potential Advantages |
| Radical-Mediated Cyclization | Alkenes/Alkynes, Diazonium Salts | Sulfonylated Heterocycles | High functional group tolerance, formation of multiple bonds in one step. |
| Transition-Metal Catalyzed Coupling | Unsaturated compounds, Amines | Complex Sulfonamides | Access to diverse and complex molecular structures with potential biological activity. |
| Tandem Oxysulfonylation | Alkenes, Oxidant | β-Keto Sulfones | Efficient construction of C-O and C-S bonds simultaneously. |
This table is illustrative and based on the known reactivity of sodium sulfinates in MCRs. rsc.org
Utilization as a Versatile Reagent in Organic Transformations
Beyond MCRs, this compound is anticipated to be a versatile reagent in a variety of other organic transformations. Sulfinate salts are well-established precursors for the synthesis of sulfones, sulfonamides, and thiosulfonates, which are important functional groups in pharmaceuticals and agrochemicals. rsc.orgsemanticscholar.org
The compound can serve as a nucleophilic partner in substitution reactions with alkyl halides or as a radical precursor under oxidative conditions. This dual reactivity allows for the introduction of the 2-methoxy-1,3-thiazole-5-sulfonyl moiety into a wide range of organic molecules. This functional group could impart unique electronic properties or biological activities to the target compounds. For example, the synthesis of novel sulfonamides by reacting the sulfinate with amines is a plausible application, given the prevalence of sulfonamide groups in medicinal chemistry. iaea.org
Applications in Materials Science
Thiazole-containing compounds have garnered significant interest in materials science due to their unique electronic and photophysical properties. kuey.net They are integral components in the development of advanced organic materials.
Thiazole-based polymers are utilized in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). kuey.netacs.org These materials often feature conjugated backbones that facilitate charge transport. This compound could be chemically modified to create a monomer suitable for polymerization. For instance, the sulfinate group could be transformed into other functional groups that can participate in polymerization reactions like Stille or Suzuki couplings. numberanalytics.com The resulting polymers, incorporating the 2-methoxythiazole (B88229) unit, could exhibit desirable electronic properties and high stability, making them suitable for next-generation electronic devices. acs.org The thiazolothiazole structure, a fused system of two thiazole rings, is particularly noted for its use in stable semiconducting polymers. acs.orgresearchgate.net
The thiazole ring is a component of various dyes and pigments. kuey.net Thiazole-based azo dyes, for instance, are known for their bright colors and good coloring performance. researchgate.netgoogle.com The inherent fluorescence of the thiazole core makes it a valuable component in the design of organic fluorophores. mdpi.comchim.it this compound could be used as a starting material to synthesize novel dyes. The sulfonyl group can act as an auxochrome or be modified to tune the photophysical properties of the dye molecule. Such materials could find applications in luminescent sensors, OLEDs, and other optoelectronic devices. mdpi.com
Organic compounds containing heteroatoms like sulfur and nitrogen are known to exhibit strong interactions with metal surfaces, making them effective corrosion inhibitors. nih.gov While specific studies on this compound are absent, thiazole derivatives, in general, can adsorb onto metal surfaces, forming a protective layer that mitigates corrosion. The sulfinate group could further enhance this adsorption capability through coordination with the metal surface. This suggests a potential application in surface chemistry and the development of anti-corrosion agents.
Potential in Agrochemical and Pesticide Synthesis
The thiazole ring is a prominent scaffold in a number of commercially successful agrochemicals, including insecticides, fungicides, and nematicides. researchgate.netnih.gov Compounds like Thiamethoxam and Clothianidin are well-known insecticides containing a thiazole moiety. researchgate.net The biological activity of these compounds is often linked to the specific substitution pattern on the thiazole ring.
This compound represents a valuable synthon for creating novel agrochemical candidates. The 2-methoxy-1,3-thiazole core can be incorporated into larger molecules through reactions involving the sulfinate group. By coupling this building block with other pharmacophores, chemists can generate libraries of new compounds for screening against various agricultural pests and diseases. mdpi.comglobethesis.com The development of new pesticides with novel modes of action is crucial to combat the emergence of resistance, and thiazole derivatives continue to be a promising area of research in this field. nih.govnih.gov
Applications in Analytical Chemistry (e.g., as a Complexing Agent, Chromogenic Reagent)
Currently, there is a lack of specific, publicly available research detailing the application of this compound as a complexing agent or a chromogenic reagent in analytical chemistry. The utility of heterocyclic compounds in these roles often depends on their ability to form stable, colored complexes with specific metal ions or other target analytes. While the thiazole ring and sulfinate group could theoretically be involved in metal ion coordination, dedicated studies to characterize and validate such applications for this particular compound have not been identified in the scientific literature. Further research would be necessary to establish its efficacy and selectivity for analytical purposes.
Development of Novel Catalytic Systems Utilizing the Compound Structure
The structural motif of this compound, specifically the heterocyclic sulfinate, positions it as a valuable building block in the development of novel catalytic systems. Heterocyclic sulfinates, in general, have been demonstrated as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. bohrium.comacs.orgnih.gov These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules, including pharmaceuticals. acs.org
Research has shown that a variety of 5- and 6-membered heterocycle-derived sulfinates can be successfully coupled with aryl chlorides and bromides using a Palladium(0) catalyst. bohrium.comacs.orgnih.gov The selection of the appropriate catalyst system is crucial for the success of these reactions. For instance, the use of a Palladium catalyst derived from P(t-Bu)₂Me (methyldi-tert-butylphosphine) has been shown to facilitate these couplings at moderate temperatures, allowing for the inclusion of a wide array of sensitive functional groups. bohrium.comacs.orgnih.gov This demonstrates excellent functional group tolerance, which is a significant advantage in multi-step organic synthesis. acs.org
While the direct catalytic application of this compound itself is not detailed, its role as a precursor or reagent in such catalytic cycles is highly plausible. As a heterocyclic sulfinate, it can serve as a source of the 2-methoxy-1,3-thiazole-5-sulfonyl moiety in palladium-catalyzed desulfinylative cross-coupling reactions. This process allows for the formation of a carbon-carbon or carbon-heteroatom bond at the 5-position of the thiazole ring, connecting it to another molecular fragment.
The general reaction scheme involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the heterocyclic sulfinate and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. The stability of heterocyclic sulfinates as solid reagents further enhances their utility in this context. acs.org
The table below summarizes various heterocyclic sulfinates that have been successfully employed in such palladium-catalyzed coupling reactions, illustrating the broad scope of this methodology. Although 2-methoxy-1,3-thiazole-5-sulfinate is not explicitly listed in these studies, its structural similarity suggests it could be a viable partner in similar transformations.
| Heterocyclic Core | Ring Size | Status as Coupling Partner | Reference |
| Pyrazine | 6-membered | Effective | bohrium.comacs.org |
| Pyridazine | 6-membered | Effective | bohrium.comacs.org |
| Pyrimidine | 6-membered | Effective | bohrium.comacs.org |
| Quinoline | 6,6-fused | Effective | acs.org |
| Indazole | 5,6-fused | Effective | acs.org |
| Pyrazole | 5-membered | Effective | bohrium.comacs.org |
| Imidazole | 5-membered | Effective | bohrium.comacs.org |
| Indole | 5,6-fused | Effective | acs.org |
This capability makes compounds like this compound important tools for synthetic chemists aiming to construct complex heteroaromatic structures that are key components of many target molecules in drug discovery and materials science. acs.org
Future Research Directions and Outlook for Sodium 2 Methoxy 1,3 Thiazole 5 Sulfinate Research
Exploration of Asymmetric Synthesis and Chiral Induction
The development of methods for the asymmetric synthesis of chiral sulfinyl compounds is a crucial area of modern organic chemistry. acs.org Future research on Sodium 2-methoxy-1,3-thiazole-5-sulfinate will likely focus on creating stereochemically pure derivatives, particularly those with a stereogenic sulfur center.
Key research avenues include:
Use of Chiral Auxiliaries: Investigating the use of well-established chiral auxiliaries, such as Ellman's tert-butanesulfinamide or sulfur-based auxiliaries derived from amino acids, could facilitate the diastereoselective synthesis of chiral derivatives. mdpi.comscielo.org.mxyale.edu These auxiliaries provide a high degree of stereocontrol and are often readily removable. scielo.org.mx
Catalytic Asymmetric Synthesis: A significant goal will be the development of catalytic enantioselective methods. This could involve chiral transition metal catalysts or organocatalysts to induce chirality in the formation of the sulfinate ester or in subsequent transformations. yale.edunih.gov For instance, the dynamic kinetic resolution of racemic sulfinyl chlorides in the presence of a chiral base and an alcohol offers a pathway to enantioenriched sulfinates. acs.org
Chiral Induction Studies: A fundamental investigation into the effectiveness of asymmetric induction in reactions involving the thiazole (B1198619) ring is warranted. researchgate.net Understanding how the existing 2-methoxy-thiazole moiety influences the stereochemical outcome of reactions at the sulfinate group will be critical for designing effective asymmetric syntheses.
Table 1: Potential Strategies for Asymmetric Synthesis
| Strategy | Description | Key Advantages | Relevant Precedents |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule (e.g., Ellman's auxiliary) to guide the stereoselective formation of the target compound. | High diastereoselectivity, well-established procedures, auxiliary is often recoverable. | Asymmetric synthesis of amines and other chiral compounds. mdpi.comyale.edu |
| Diastereoselective Oxidation | Oxidation of a precursor sulfenate ester that bears a chiral alcohol (e.g., menthol). | Chirality transfer from a readily available chiral alcohol. | Preparation of optically active sulfinates. acs.org |
| Catalytic Asymmetric Condensation | Use of a chiral organocatalyst (e.g., pentanidium) to facilitate the enantioselective condensation of a prochiral sulfinate with an alcohol. | High enantioselectivity, broad substrate scope, suitable for late-stage functionalization. | Synthesis of enantioenriched sulfinate esters. nih.gov |
Investigation of Photochemical and Electrochemical Reactivity
The inherent aromaticity and presence of multiple heteroatoms in the thiazole ring suggest a rich and complex photochemical and electrochemical behavior. nih.gov Future studies should systematically explore these properties for this compound.
Photochemical Reactions: Research should investigate the compound's reactivity under various light conditions (e.g., UV irradiation). Thiazole rings can undergo photochemical reactions such as isomerizations and cycloadditions. nih.govresearchgate.net Understanding these pathways could lead to novel synthetic transformations for creating complex molecular architectures. The influence of the methoxy (B1213986) and sulfinate substituents on the photochemical stability and reaction pathways will be a key point of investigation.
Electrochemical Behavior: The electrochemical properties warrant detailed study using techniques like cyclic and linear sweep voltammetry. nih.gov The oxidation and reduction potentials of the molecule can provide insights into its electronic structure and its ability to participate in electron transfer reactions. Such studies could reveal its potential as a redox mediator or as a precursor for electrosynthesis, an environmentally friendly synthetic method. researchgate.net The pH dependence of its oxidation potentials could also be a significant characteristic. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous-flow processing offers numerous advantages, including enhanced safety, scalability, and automation. rsc.org Applying these principles to the synthesis of this compound and its derivatives is a logical next step.
Development of Flow Protocols: Research will focus on adapting existing synthetic routes or developing new ones that are amenable to continuous-flow systems. This could significantly accelerate reaction times and improve yields and purity. rsc.org
Automated Synthesis Libraries: Integrating flow chemistry with automated platforms would enable the rapid synthesis of a library of derivatives. By systematically varying substituents on the thiazole ring or by converting the sulfinate into various other functional groups (sulfones, sulfonamides), researchers can efficiently explore the structure-activity relationships for various applications. acs.org
Advanced Theoretical Modeling for Property Prediction and Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. researchgate.net
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to explore the molecular mechanisms of the compound's reactions, such as its biotransformation pathways or photochemical isomerization. researchgate.netnih.gov These calculations can determine reaction energy barriers, helping to predict the most likely products. nih.gov
Property Prediction: Computational models can predict various properties, including electronic characteristics (HOMO-LUMO gap), reactivity, and potential biological activity through molecular docking studies. nih.govresearchgate.net For instance, modeling can predict how the compound might interact with specific biological targets, guiding the design of new derivatives with enhanced affinity and selectivity. nih.gov
ADME/T Modeling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties will be essential for evaluating the potential of derivatives in biological applications. researchgate.net
Table 2: Computational Approaches and Their Applications
| Computational Method | Application Area | Potential Insights |
| Density Functional Theory (DFT) | Reactivity & Electronic Structure | Calculation of reaction energy barriers, HOMO-LUMO gaps, prediction of metabolic pathways. nih.govnih.gov |
| Molecular Docking | Biological Activity | Prediction of binding modes and affinities to biological targets (e.g., enzymes, receptors). researchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Ligand-Protein Interactions | Assessment of the stability and dynamics of the compound within a protein's binding site. researchgate.net |
| ADME/T Prediction | Pharmacokinetics & Safety | In silico evaluation of drug-likeness and potential toxicity profiles. researchgate.net |
Discovery of Novel Non-Prohibited Applications in Emerging Technologies
While thiazole derivatives are widely explored in medicinal chemistry, future research should also focus on their potential in materials science and other emerging technologies. bohrium.comnih.gov The unique electronic and structural features of the 2-methoxy-1,3-thiazole-5-sulfinate scaffold could be leveraged for novel applications.
Materials Science: The thiazole moiety is a component in molecules used for fluorescent dyes and optical devices. rsc.org Research could explore the photophysical properties of derivatives of this compound for potential use in organic light-emitting diodes (OLEDs), sensors, or as solid-state fluorescent materials. bohrium.comrsc.org
Organic Synthesis: Sulfinate salts are versatile reagents in organic synthesis, serving as precursors for sulfones and sulfonamides or participating in reactions involving the extrusion of sulfur dioxide. nih.govresearchgate.net Future work could establish this compound as a valuable building block for constructing complex heterocyclic molecules.
Sustainable and Economical Production Methods
The development of green and cost-effective synthetic protocols is paramount for the practical application of any chemical compound. bepls.com
Green Chemistry Approaches: Future research should prioritize the use of environmentally benign solvents (like water or ethanol), catalysts, and energy sources. bepls.com Microwave-assisted synthesis, for example, can often reduce reaction times and improve yields for thiazole synthesis. bepls.com
Economical Starting Materials: A key objective will be to devise synthetic routes that utilize inexpensive and readily available starting materials. nih.gov The classical Hantzsch thiazole synthesis and its modern variations provide a foundation, but new, more efficient methods are continuously being sought. bohrium.comnih.gov
Catalyst-Free and One-Pot Reactions: Designing syntheses that minimize the number of steps and avoid the use of expensive or toxic catalysts is a major goal. bepls.comresearchgate.net One-pot, multi-component reactions are particularly attractive for improving efficiency and reducing waste. researchgate.net Exploring catalyst-free conditions, for instance by using water as a solvent at reflux, could provide a simple and high-yielding procedure. bepls.com
By pursuing these diverse research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications across multiple scientific and technological domains.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Sodium 2-methoxy-1,3-thiazole-5-sulfinate, and how can reaction parameters (e.g., temperature, catalysts) be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using Lawesson’s reagent, as demonstrated in the preparation of structurally similar thiazole sulfonyl chlorides . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to reagent) and reaction temperatures (typically 60–80°C under inert atmosphere). Post-synthesis, oxidative chlorination with SOCl₂ or Cl₂ gas may be required to introduce the sulfinate group. Reaction progress should be monitored via TLC or HPLC, with purity assessed using H-NMR (δ 3.8–4.2 ppm for methoxy protons) and mass spectrometry (ESI-MS for molecular ion confirmation) .
Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm methoxy (δ ~3.9 ppm) and thiazole ring protons (δ 7.1–8.3 ppm). FT-IR for sulfinate S=O stretches (~1040–1150 cm⁻¹) .
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) to assess purity (>95% by area normalization) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (e.g., C₄H₃NNaO₃S₂ requires C 20.08%, H 1.26%, N 5.85%) .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use mass spectrometry to identify degradation products (e.g., hydrolysis of sulfinate to sulfonic acid). For light-sensitive compounds, employ amber vials and assess photostability under ICH Q1B guidelines .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) can predict the reactivity or biological activity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian 09 with B3LYP/6-31G(d) basis set .
- Molecular Docking : Dock derivatives into target proteins (e.g., tyrosine kinases) using AutoDock Vina. Validate binding poses with MD simulations (GROMACS) and compare binding affinities (ΔG values) to experimental IC₅₀ data from cytotoxicity assays .
Q. How can researchers resolve contradictions in biological activity data for this compound analogs across different cell lines?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ determinations in triplicate across 60+ cancer cell lines (e.g., NCI-60 panel) to identify lineage-specific effects .
- Mechanistic Studies : Use RNA-seq or proteomics to correlate activity with pathway enrichment (e.g., apoptosis markers like caspase-3). Cross-validate with kinase inhibition assays .
- Statistical Frameworks : Apply multivariate ANOVA to account for variables like cell doubling time and assay plate effects .
Q. What crystallographic techniques are suitable for determining the crystal structure of this compound, and how are phase challenges addressed?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). For phase determination, employ direct methods in SHELXS-90, supplemented by phase annealing to resolve ambiguities in larger structures. Refinement with SHELXL-97 and validation via R-factor convergence (<0.05) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antitumor properties?
- Methodological Answer :
- Analog Synthesis : Modify substituents at the thiazole 2- and 5-positions (e.g., electron-withdrawing groups to enhance electrophilicity).
- Biological Testing : Screen analogs in apoptosis assays (Annexin V/PI staining) and compare logP values (HPLC-derived) to correlate hydrophobicity with membrane permeability .
- QSAR Modeling : Use partial least squares (PLS) regression to link structural descriptors (e.g., molar refractivity) to activity .
Methodological Considerations for Data Reproducibility
- Synthesis Reproducibility : Document exact stoichiometry, solvent grades, and inert atmosphere conditions. Use commercially available precursors (e.g., 2-methoxy-thiazole derivatives from Kanto Reagents) with ≥95% purity .
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and ensure mass spec calibration with internal standards (e.g., sodium formate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
